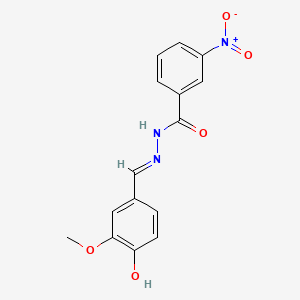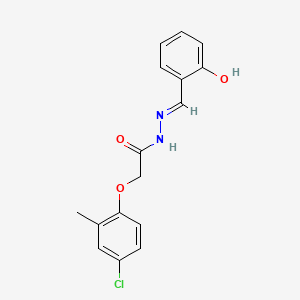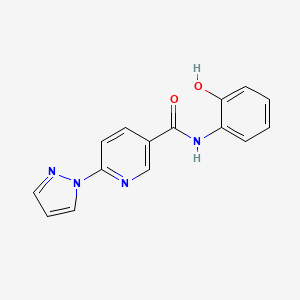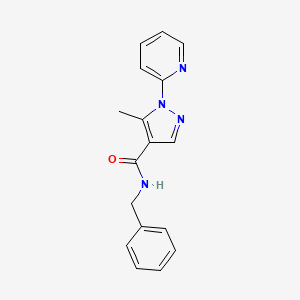![molecular formula C16H22N4O3S2 B603525 N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1091570-45-4](/img/structure/B603525.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both sulfonamide and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the imidazole derivative with the sulfonamide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to the disruption of essential biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with dimethylamino instead of diethylamino group.
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group on the imidazole ring.
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1091570-45-4 |
|---|---|
Formule moléculaire |
C16H22N4O3S2 |
Poids moléculaire |
382.5g/mol |
Nom IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H22N4O3S2/c1-4-20(5-2)25(22,23)14-8-6-13(7-9-14)18-15(21)12-24-16-17-10-11-19(16)3/h6-11H,4-5,12H2,1-3H3,(H,18,21) |
Clé InChI |
LSGZRQYSEWCISN-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B603442.png)
![(4Z)-2-PHENYL-4-{[(PYRIDIN-2-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B603445.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide](/img/structure/B603447.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B603448.png)


![N-[(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B603453.png)



![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)
![N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE](/img/structure/B603462.png)
![N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide](/img/structure/B603464.png)
![N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE](/img/structure/B603465.png)
